N1-(3,4-dimethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Description
N1-(3,4-dimethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C21H21N3O5 and its molecular weight is 395.415. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Chemical Reactions
- Complex Formation for DNA Interaction : Research on ruthenium complexes involving analogues of antitumor antibiotics, which share structural motifs with the queried compound, demonstrates potential applications in studying DNA interactions and the mechanism of antitumor activity (Anderberg et al., 2002).
- Novel Rearrangements for Oxalamide Synthesis : A study presented a novel acid-catalyzed rearrangement for synthesizing di- and mono-oxalamides from specific oxiranes, a method that could be applicable in creating compounds with similar structural components (Mamedov et al., 2016).
Potential Biological Applications
- Anticancer Activity Exploration : Investigations into the synthesis and characterization of analogues to natural compounds, such as makaluvamines, have shown promise in anticancer activity. These studies may offer insights into how similar compounds could be synthesized and modified for enhanced biological efficacy (Wang et al., 2009).
- Larvicidal Activity Against Mosquito Vectors : Research on pyrroloquinoline derivatives, which share a pyrroloquinoline core with the queried compound, demonstrated larvicidal activity against mosquito vectors, suggesting potential applications in vector control and malaria prevention (Uppar et al., 2020).
Chemical Synthesis and Characterization
- Synthetic Pathways for Heterocyclic Compounds : Studies focused on synthesizing and characterizing heterocyclic compounds, including pyrroloquinolines and quinoxalines, provide valuable methodologies that could be adapted for synthesizing the compound of interest, aiding in the exploration of its properties and applications (Rajput et al., 2011).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-28-16-5-4-14(11-17(16)29-2)22-20(26)21(27)23-15-9-12-3-6-18(25)24-8-7-13(10-15)19(12)24/h4-5,9-11H,3,6-8H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSHVUGPJLMAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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